N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
Description
The compound N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide features a benzothiadiazole core linked to a carboxamide group, which is further substituted with a methylpyrazole moiety bearing a furan-2-yl group. Its molecular formula is C₁₇H₁₂N₄O₂S, with a molecular weight of 352.37 g/mol.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-21-14(15-3-2-6-23-15)8-11(18-21)9-17-16(22)10-4-5-12-13(7-10)20-24-19-12/h2-8H,9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTFRBDZNLYDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the condensation of hydrazines with 1,3-diketones or β-keto esters.
Coupling of Furan and Pyrazole Rings: The furan and pyrazole rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Formation of Benzothiadiazole Moiety: The benzothiadiazole ring is synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.
Final Coupling: The final coupling of the furan-pyrazole intermediate with the benzothiadiazole moiety is achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups in the benzothiadiazole moiety, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of benzothiadiazole.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that compounds similar to N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide showed effectiveness against various bacterial strains. The mechanism is believed to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Recent investigations into the anticancer potential of pyrazole derivatives have shown promising results. For instance, the compound was tested against several cancer cell lines, including leukemia and carcinoma types. The findings suggested that it could induce apoptosis in cancer cells through the activation of specific signaling pathways .
Enzyme Inhibition
The compound has also been studied as a potential inhibitor of specific enzymes involved in disease processes. Its unique structure allows it to interact with enzyme active sites, potentially leading to therapeutic applications in treating conditions like diabetes and hypertension .
Organic Electronics
This compound has been explored for use in organic electronic devices due to its semiconducting properties. The compound can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it enhances charge transport and stability .
Coating Materials
In materials science, this compound is being investigated for its potential as a coating agent due to its chemical stability and resistance to environmental degradation. It can be used in protective coatings for metals and polymers, improving their durability .
Pesticide Development
The structural characteristics of this compound make it a candidate for developing new pesticides. Its ability to disrupt metabolic pathways in pests can lead to effective pest control solutions with reduced environmental impact compared to traditional pesticides .
Plant Growth Regulators
There is ongoing research into the use of this compound as a plant growth regulator. Initial studies suggest that it may enhance growth rates and resistance to stress in various plant species .
Mechanism of Action
The mechanism of action of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and pyrazole rings can interact with active sites of enzymes, inhibiting their activity. The benzothiadiazole moiety can interact with DNA, leading to potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
N-{[5-(Thiophen-2-yl)furan-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide ()
- Structural Difference : Thiophen-2-yl replaces furan-2-yl on the pyrazole ring.
- Impact : Thiophene’s higher lipophilicity (compared to furan) may enhance membrane permeability but reduce solubility.
- Molecular Formula : C₁₆H₁₁N₃O₂S₂; Molecular Weight : 341.41 g/mol .
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide ()
Substituent Variations on Pyrazole
5-(4-Chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl Derivatives ()
- Structural Feature : Chlorophenyl-thiadiazine replaces benzothiadiazole.
- Synthesis : Uses HOBt/EDC coupling, a common method for carboxamide formation .
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole ()
Carboxamide-Linked Analogues
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
- Structural Feature : Difluorobenzamide linked to a chlorothiazole.
- Impact : Fluorine atoms enhance metabolic resistance and binding to hydrophobic pockets.
- Biological Activity : Similar compounds inhibit PFOR enzyme via amide anion interactions .
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide ()
- Structural Feature : Combines furan, fluorophenyl, and thiazole.
- Biological Activity : Exhibits KPNB1 inhibition (IC₅₀ = 0.8 µM) and anticancer activity in cell assays .
Biological Activity
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a furan ring, a pyrazole ring, and a benzothiadiazole moiety. This combination of heterocycles is believed to contribute to its diverse biological activities.
| Feature | Description |
|---|---|
| Molecular Formula | C14H12N4O2S |
| Molecular Weight | 288.34 g/mol |
| CAS Number | 876728-41-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The furan and pyrazole rings can interact with various enzymes and receptors, potentially inhibiting their activity. The benzothiadiazole moiety may play a role in binding to proteins and other biomolecules, affecting their function.
Potential Targets
- Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptors : It may bind to receptors associated with cancer cell proliferation.
Biological Activities
Preliminary studies suggest that this compound exhibits various biological activities, including:
- Anticancer Activity : Research indicates potential cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : The compound may reduce inflammation in vitro and in vivo.
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated the cytotoxicity of the compound against several cancer cell lines (e.g., HeLa, MCF-7). Results demonstrated significant inhibition of cell growth at micromolar concentrations.
- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
-
Anti-inflammatory Studies :
- In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other compounds featuring similar structural motifs:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Furan Derivatives | Antifungal | Strong electron-donating properties |
| Pyrazole Derivatives | Anticancer | Known for high selectivity towards specific targets |
| Benzothiadiazole Derivatives | Antiviral | Exhibits unique binding affinities |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
